4-(2-Amino-1,3-thiazol-4-yl)benzamide

Descripción

Chemical Identity and Structural Features

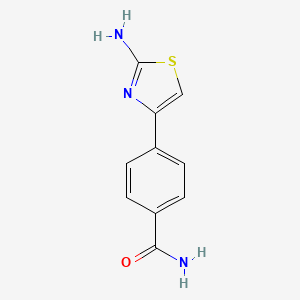

4-(2-Amino-1,3-thiazol-4-yl)benzamide is a heterocyclic organic compound with the molecular formula C₁₀H₉N₃OS and a molecular weight of 219.27 g/mol . Its IUPAC name, This compound , reflects its structural composition: a benzamide group (C₆H₅CONH₂) is linked via a phenyl ring to a 2-amino-1,3-thiazole moiety (Fig. 1). The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, while the amino group (-NH₂) at position 2 enhances its reactivity and biological interactions.

Key structural identifiers include:

- SMILES Notation : C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)N.

- InChI Key : GLAKOGMAEQWLPZ-UHFFFAOYSA-N.

The compound’s planar structure and conjugated π-system facilitate interactions with biological targets, such as enzymes and receptors. Its solubility in polar solvents (e.g., dimethyl sulfoxide) and melting point (>250°C) are consistent with aromatic heterocycles.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃OS |

| Molecular Weight | 219.27 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

Historical Context and Discovery

The synthesis of this compound emerged from advancements in heterocyclic chemistry during the late 20th century. Early methodologies for thiazole synthesis, such as the Hantzsch thiazole reaction, laid the groundwork for its development. A pivotal study by Roblin and Clapp in the 1950s on thiazole-derived sulfonamides highlighted the therapeutic potential of thiazole-containing compounds, indirectly spurring interest in derivatives like this compound.

Modern synthetic routes, as described by Demirbas et al., involve multi-step protocols starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Hydrazide formation, cyclization, and coupling reactions with benzoyl chloride under basic conditions yield the final product. These methods optimize yield and purity, enabling large-scale production for research applications.

Significance in Heterocyclic Chemistry and Medicinal Research

Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities. The 2-amino-thiazole moiety in this compound enhances its ability to inhibit enzymes like glycogen synthase kinase-3 (GSK-3) . GSK-3 regulates critical pathways, including Wnt/β-catenin and NF-κB, making this compound a candidate for treating neurodegenerative diseases and cancer.

In antimicrobial research, the compound exhibits anti-tubercular activity (MIC = 6.25 µg/mL against Mycobacterium tuberculosis). Its mechanism involves disrupting cell wall synthesis or modulating bacterial signaling pathways. Comparative studies with other thiazole derivatives reveal superior potency, attributed to the benzamide group’s electron-withdrawing effects.

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| GSK-3 Inhibition | ATP-binding site blockade | |

| Anti-Tubercular | Cell wall synthesis disruption | |

| Anticancer | Apoptosis induction |

The compound’s versatility underscores its role in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents. Ongoing research explores its applications in diabetes and inflammatory disorders , leveraging its modulation of metabolic and immune pathways.

Propiedades

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(14)7-3-1-6(2-4-7)8-5-15-10(12)13-8/h1-5H,(H2,11,14)(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAKOGMAEQWLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation via Hydrazide Intermediates and Cyclization

A convergent synthetic methodology has been reported for related N-arylated 4-yl-benzamides containing the 2-amino-1,3-thiazol-4-yl unit, which can be adapted for 4-(2-amino-1,3-thiazol-4-yl)benzamide synthesis.

Step 1: Refluxing ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol to yield 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide with high yield (~91%).

Step 2: Reaction of the hydrazide intermediate with phenyl isothiocyanate under reflux in methanol to form a hydrazinecarbothioamide intermediate (~88% yield).

Step 3: Cyclization of this intermediate to form a nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol compound.

Step 4: Preparation of electrophilic 4-chloromethyl-N-(aryl)benzamides by reacting substituted anilines with 4-chloromethyl benzoyl chloride in aqueous basic medium.

Step 5: Coupling of the nucleophilic triazole-thiol intermediate with the electrophilic benzamide derivative in DMF with lithium hydride activation, yielding the final bi-heterocyclic benzamide compounds.

This method emphasizes the formation of the thiazole-triazole core before attachment to the benzamide, allowing structural diversity and high yields.

[Improved Process for Preparation of 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]acetamide (Mirabegron) as a Related Compound](pplx://action/followup)

A patent discloses an improved process applicable to the preparation of 2-(2-amino-1,3-thiazol-4-yl)-N-substituted benzamide derivatives, which can be adapted for this compound.

Step a: Reaction of (R)-mandelic acid with 4-nitrophenylethylamine in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride in solvents like tetrahydrofuran (THF) or mixtures thereof.

Step b: Catalytic hydrogenation of the nitro group to an amine using 10% palladium on carbon under hydrogen atmosphere.

Step c: Coupling of the resulting amine intermediate with 2-aminothiazol-4-acetic acid in the presence of suitable catalysts and solvents to afford the pure target compound.

Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions is critical for optimizing yield and purity:

Purity and Crystallization

Purity is a paramount parameter, especially for active pharmaceutical ingredients (APIs). The improved processes emphasize:

Summary Table of Preparation Methods

Research Findings and Notes

- The hydrazide route is efficient for synthesizing bi-heterocyclic benzamides with a thiazole core, allowing further functionalization via nucleophilic substitution.

- The improved process patent focuses on pharmaceutical-grade synthesis with attention to purity and scalability, suitable for API production.

- Solvent choice and reaction conditions significantly affect yield and purity; THF is favored for coupling reactions.

- Catalytic hydrogenation is a key step to convert nitro intermediates to amines before final coupling.

- Avoidance of hazardous reagents and chromatographic purification enhances safety and industrial applicability.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine, resulting in the formation of 4-(2-amino-1,3-thiazol-4-yl)benzylamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 4-(2-amino-1,3-thiazol-4-yl)benzylamine.

Substitution: Various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Cancer Treatment

The compound has been identified as a potential therapeutic agent in the treatment of various cancers. Research indicates that derivatives of 2-amino-1,3-thiazole, including 4-(2-amino-1,3-thiazol-4-yl)benzamide, exhibit selective cytotoxicity against tumor cells while minimizing toxicity to normal cells. This selectivity is particularly important in oncology, where traditional treatments often lead to significant side effects.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Studies have demonstrated that compounds containing the thiazole moiety exhibit potent antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that derivatives with thiazole structures can effectively combat various bacterial strains, particularly Gram-positive bacteria. The presence of halogen substituents on the phenyl ring enhances this activity.

Antifungal Activity

The compound has also shown promising antifungal effects against pathogens such as Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies.

Other Therapeutic Applications

Beyond oncology and antimicrobial applications, this compound has potential uses in several other therapeutic areas:

Neurodegenerative Diseases

There is emerging evidence suggesting that this compound may play a role in treating neurodegenerative disorders such as Alzheimer's disease. The inhibition of CDK5 activity is particularly relevant due to its involvement in tau protein phosphorylation, a key factor in Alzheimer's pathology.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may modulate inflammatory pathways, providing a potential avenue for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| US Patent US7037929B1 | Cancer Treatment | Demonstrated efficacy in inhibiting tumor cell proliferation through CDK inhibition. |

| PMC5987787 | Antimicrobial Activity | Showed significant antibacterial activity against Gram-positive bacteria; effective against Pseudomonas aeruginosa. |

| RSC Advances (2024) | Neurodegeneration | Proposed mechanisms involving CDK5 inhibition relevant to Alzheimer's disease treatment. |

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation .

Comparación Con Compuestos Similares

Key Observations:

Heterocyclic Modifications :

- The addition of triazole (e.g., compound 9g) or oxadiazole (e.g., compound 7c) rings enhances tyrosinase or antimicrobial activity, respectively, by introducing hydrogen-bonding sites and rigidifying the structure .

- Substitution with nitrothiophene (compound 14) confers antibacterial properties, likely due to enhanced electron-withdrawing effects and membrane permeability .

Substituent Effects :

- Aryl groups (e.g., 3-methylphenyl in 9g) improve tyrosinase inhibition by optimizing hydrophobic interactions with the enzyme’s active site .

- Propanamide chains (e.g., 7c) increase solubility and bioavailability compared to benzamide derivatives .

Biological Specificity: The target compound’s GSK-3 inhibition is unique among analogs, attributed to its compact benzamide-thiazole structure, which fits the ATP-binding pocket of GSK-3 .

Pharmacological and Industrial Relevance

- GSK-3 Inhibitors : The target compound is investigated for neurodegenerative diseases (e.g., Alzheimer’s) due to its selective enzyme inhibition .

- Tyrosinase Inhibitors : Analogs like 9g are promising for hyperpigmentation disorders but face formulation challenges due to poor aqueous solubility .

- Antibacterial Agents: Compound 14’s nitrothiophene moiety offers a novel scaffold for combating resistant Gram-positive pathogens .

Notes

Synthetic Challenges : The target compound’s purity (>95%) is confirmed via elemental analysis (C, H, N) and NMR, but scale-up requires optimization of hazardous reagents like LiH .

Discontinued Derivatives: Some analogs (e.g., CymitQuimica’s this compound) are discontinued commercially, highlighting reliance on custom synthesis for research .

Computational Support : Tools like SHELXL and ORTEP-3 aid in crystallographic validation of analogous structures, ensuring accurate stereochemical assignments .

Actividad Biológica

4-(2-Amino-1,3-thiazol-4-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The thiazole ring structure is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHNS

- Molecular Weight : 218.27 g/mol

The presence of the thiazole moiety contributes significantly to its biochemical reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. For instance, this compound has been investigated for its potential as an antimicrobial agent due to its structural characteristics that allow it to interact with microbial enzymes and proteins.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Aspergillus niger | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231), colon cancer (HT-29), and pancreatic cancer (SUIT-2) cell lines. The compound was noted to induce apoptosis and inhibit cell proliferation effectively.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction | |

| HT-29 | 20 | Cell cycle arrest | |

| SUIT-2 | 25 | Inhibition of proliferation |

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules. The compound is believed to exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.

- Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Some studies suggest that thiazole derivatives can bind to DNA, affecting transcriptional activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term biological effects. Research indicates that the compound's efficacy can change over time due to environmental factors such as pH and temperature. Continuous studies are being conducted to evaluate these temporal effects on cellular functions.

Q & A

Q. What are the standard synthetic routes for 4-(2-Amino-1,3-thiazol-4-yl)benzamide, and what reaction parameters influence yield?

The compound is typically synthesized via multi-step protocols involving thiazole ring formation and subsequent benzamide coupling. For example, a common approach includes:

- Thiazole intermediate synthesis : Reacting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate under reflux (MeOH, 2 h) to generate a thiazole-triazole core .

- Benzamide coupling : Using DMF and LiH as a base to facilitate nucleophilic substitution between the thiazole intermediate and activated benzoyl chlorides (12–24 h stirring, yields 92–98%) . Critical parameters include solvent choice (e.g., MeOH for reflux stability), pH control (Na2CO3 at pH 9–10 for coupling), and purification via column chromatography (hexane/EtOAc gradients) .

Q. Which analytical methods are critical for structural confirmation of this compound?

- 1H/13C NMR : To verify aromatic proton environments (e.g., thiazole CH at δ 7.82 ppm and benzamide NH at δ 10.04 ppm) .

- Mass spectrometry (EI-MS) : For molecular ion detection (e.g., m/z 305 [M+1] in thiazole derivatives) .

- Elemental analysis : To validate purity (C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in combinatorial libraries?

- Solvent optimization : Use polar aprotic solvents like DMF to enhance nucleophilicity in coupling reactions .

- Catalyst selection : LiH in DMF improves amide bond formation efficiency (92–98% yields) compared to weaker bases .

- pH control : Maintain pH 9–10 during thiol-ene click reactions to prevent side-product formation .

- Automated purification : Employ flash chromatography or preparative HPLC for high-throughput isolation .

Q. What methodologies elucidate the interaction of this compound with biological targets (e.g., enzymes or DNA)?

- Spectroscopic techniques : UV/Vis spectroscopy to monitor hypochromism in DNA-binding studies (e.g., λmax shifts indicating intercalation) .

- Computational modeling : Density Functional Theory (DFT) to predict binding affinities with tyrosinase or kinase targets .

- Viscometric assays : Measure changes in DNA viscosity upon compound interaction to infer binding mode (e.g., groove vs. intercalation) .

Q. How can structure-activity relationships (SAR) be systematically investigated for thiazole-benzamide derivatives?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability or lipophilicity .

- Bioisosteric replacement : Replace the thiazole ring with triazole or oxadiazole to assess potency changes in enzyme inhibition .

- Pharmacokinetic profiling : Compare logP, plasma protein binding, and CYP450 inhibition across derivatives to optimize drug-like properties .

Key Notes

- Methodological focus : Answers emphasize experimental design, data validation, and mechanistic analysis.

- Advanced vs. basic : Basic questions address synthesis/characterization; advanced questions tackle SAR, optimization, and target interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.